molecular formula C10H13NO B2719445 3',5'-Dimethylacetophenone oxime CAS No. 1389318-26-6

3',5'-Dimethylacetophenone oxime

Cat. No. B2719445
CAS RN: 1389318-26-6
M. Wt: 163.22
InChI Key: OYCCHPSVJDWFCM-LUAWRHEFSA-N
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Description

3',5'-Dimethylacetophenone oxime, also known as DMPO, is a chemical compound that is widely used in scientific research. It is a versatile molecule that has several applications in various fields, including chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Supramolecular Structures

  • Crystal Structure Analysis: The crystal structure of related oxime compounds, like 1,3-diphenyl-propan-2-one oxime, has been analyzed, revealing insights into hydrogen bonding patterns and molecular structures. This research contributes to understanding the structural characteristics of similar oxime compounds (Low et al., 2010).

Photochemical Reactions

  • Photocyclization Studies: β,γ-unsaturated oximes, closely related to 3',5'-Dimethylacetophenone oxime, have been studied for photocyclization reactions, leading to the formation of dihydroisoxazole derivatives. This research opens avenues for exploring similar reactions in 3',5'-Dimethylacetophenone oxime (Armesto et al., 1995).

Catalytic Applications

  • Use in Catalysis: Research has explored the use of oxime-derived palladacycles, including 4-hydroxyacetophenone oxime derivatives, as catalysts for chemoselective arylation. This suggests potential catalytic applications for similar oxime compounds (Nájera & Botella, 2005).

Coordination Chemistry

  • Formation of Metal Complexes: Studies involving acetophenone oximes have shown their ability to form complexes with metals like platinum, indicating the potential for 3',5'-Dimethylacetophenone oxime to engage in similar coordination chemistry (Ryabov et al., 1997).

Organic Synthesis

  • Synthesis of Steroidal Compounds: Research involving steroidal α,β-unsaturated cyclic ketone oximes has led to the discovery of novel photorearrangements and photoadditions, indicating that 3',5'-Dimethylacetophenone oxime could be useful in synthesizing complex organic structures (Suginome et al., 1992).

Oxidative Reactions

  • Oxidative Cleavage: Oxime compounds similar to 3',5'-Dimethylacetophenone oxime have been utilized in oxidative cleavage reactions, demonstrating potential applications in organic transformations (Tsuji et al., 1981).

Biological Activity

  • Antibacterial and Antifungal Properties: Certain oxime compounds have shown promising antibacterial and antifungal activities, suggesting a possible avenue for researching the biological activity of 3',5'-Dimethylacetophenone oxime (Ramalingan et al., 2006).

Synthesis of Derivatives

  • Formation of Pyrazolyl Derivatives: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes has been explored, indicating potential pathways for synthesizing derivatives of similar oxime compounds (Sharma et al., 2020).

Electrochemical Properties

  • Electrochemical Oxidation Studies: Oximes derived from acetophenone have been studied for their redox properties in electrochemical systems, which might be relevant for exploring the electrochemical behavior of 3',5'-Dimethylacetophenone oxime (Shusterman-Honger & Becker, 2015).

properties

IUPAC Name

(NZ)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)9(3)11-12/h4-6,12H,1-3H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCCHPSVJDWFCM-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)/C(=N\O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dimethylacetophenone oxime

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